cis-Entacapone

Übersicht

Beschreibung

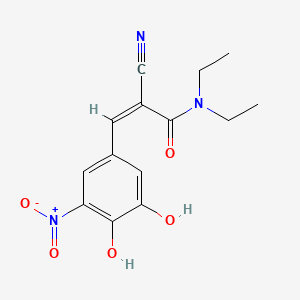

Cis-Entacapone is a hydroxycinnamic acid.

Wissenschaftliche Forschungsanwendungen

Management der Parkinson-Krankheit

cis-Entacapone: ist allgemein anerkannt für seine Rolle bei der Behandlung der Parkinson-Krankheit (PD). Es wirkt als potenter Inhibitor der Catechol-O-Methyltransferase (COMT), einem Enzym, das L-DOPA, die primäre Behandlung von PD, metabolisiert . Durch die Inhibition von COMT erhöht This compound die Bioverfügbarkeit von L-DOPA, verstärkt seine therapeutischen Wirkungen und verbessert die Patientenergebnisse .

Synthese und chemische Studien

Die Verbindung war Gegenstand umfangreicher chemischer Studien, einschließlich neuer Synthesemethoden. Ein bemerkenswerter Syntheseansatz beinhaltet die Amin-vermittelte Demethylierung einer Vorläuferverbindung, die für die Produktion des This compound-Isomers unter milden Bedingungen von Bedeutung ist . Diese Forschung ist entscheidend für die Entwicklung effizienterer und kostengünstigerer Produktionsmethoden.

Tuberkulose- und Dengue-Forschung

Vorläufige Studien haben gezeigt, dass This compound und seine Analoga in vitro Aktivität gegen Tuberkulose (TB) und Dengue zeigen . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Behandlungen für diese Krankheiten hin, obwohl weitere Forschung erforderlich ist, um Wirksamkeit und Sicherheit zu bestätigen.

Neuropharmakologische Wirkungen

Über seine Anwendung bei PD hinaus wurde This compound auf seine neuropharmakologischen Wirkungen untersucht. Die Forschung zeigt, dass es die Hippocampus-Funktion modulieren kann, was möglicherweise zu verbesserten kognitiven Fähigkeiten wie der Erkennung neuer Objekte führt . Dies eröffnet Möglichkeiten für die Forschung zu kognitiven Verstärkern und neuroprotektiven Mitteln.

Pharmakokinetik und Arzneimittelentwicklung

Das pharmakokinetische Profil von This compound ist gut dokumentiert, mit schneller Absorption und keiner signifikanten Akkumulation nach wiederholten Dosen . Das Verständnis seiner Pharmakokinetik ist essentiell für die Arzneimittelentwicklung, um optimale Dosierungsregime für Patienten zu gewährleisten.

Metabolismusweg-Analyse

This compound: wird umfassend metabolisiert, hauptsächlich durch Isomerisierung zum cis-Isomer, gefolgt von Glucuronidierung . Die Untersuchung dieser Stoffwechselwege kann Einblicke in Arzneimittelwechselwirkungen und die Entwicklung von COMT-Inhibitoren mit verbesserten Profilen liefern.

Kristallstruktur- und NMR-Studien

Die Kristallstruktur von This compound wurde etabliert, was für das Verständnis seiner pharmakologischen Aktivität von entscheidender Bedeutung ist . Zusätzlich wurden NMR-Methoden entwickelt, um zwischen den E- und Z-Isomeren zu unterscheiden, was die Qualitätskontrolle und Forschung unterstützt .

Proteinbindungsstudien

Die Forschung zur Bindung von This compound an Serumalbumin hat Auswirkungen auf seine Verteilung und Wirksamkeit im Körper . Diese Studien sind wichtig, um das Arzneimittelverhalten und die Wechselwirkungen im menschlichen Körper vorherzusagen.

Wirkmechanismus

Target of Action

Cis-Entacapone, also known as (Z)-Entacapone, primarily targets the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the metabolization of catechol substrates, including endogenous neurotransmitters like dopamine, epinephrine, and norepinephrine .

Mode of Action

This compound acts as a selective and reversible inhibitor of COMT . By inhibiting COMT in peripheral tissues, it alters the plasma pharmacokinetics of levodopa, a key drug used in the treatment of Parkinson’s disease . When administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), this compound leads to increased and more sustained plasma levodopa concentrations .

Biochemical Pathways

The inhibition of COMT by this compound prevents the premature metabolization of levodopa, thereby increasing the availability of levodopa for absorption across the blood-brain barrier . This results in increased CNS levels of dopamine, the active metabolite of levodopa .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with peak time generally reached within 1 hour . It is almost completely metabolized prior to excretion, with only a very small amount (0.2% of dose) found unchanged in urine . The main metabolic pathway is isomerization to the cis-isomer, followed by direct glucuronidation of the parent and cis-isomer .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of levodopa’s therapeutic effects. By inhibiting COMT, this compound increases the bioavailability of levodopa, leading to more sustained levodopa serum levels . This results in increased concentrations of dopamine in the brain, thereby improving the symptoms of Parkinson’s disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, such as levodopa and carbidopa, can enhance the effectiveness of this compound . Furthermore, individual patient characteristics, such as the stage of Parkinson’s disease and the patient’s overall health status, can also impact the drug’s efficacy .

Eigenschaften

IUPAC Name |

(Z)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRURYQJSLYLRLN-YHYXMXQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C(=C\C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317261 | |

| Record name | (Z)-Entacapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145195-63-7 | |

| Record name | (Z)-Entacapone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145195-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Entacapone, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145195637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Entacapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENTACAPONE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X96VV9HUQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

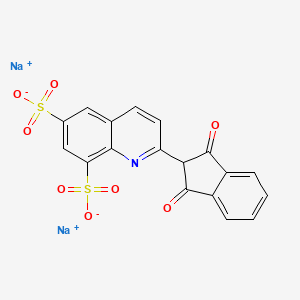

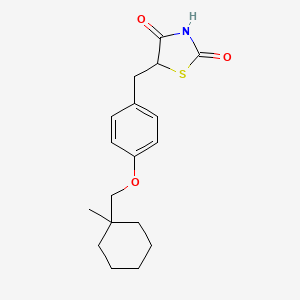

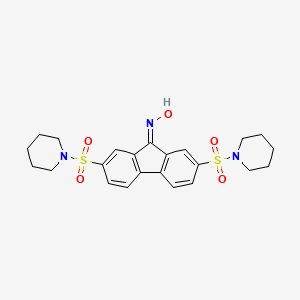

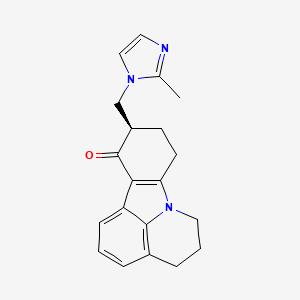

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1669005.png)